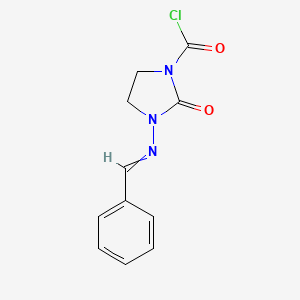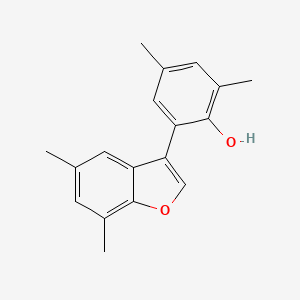![molecular formula C20H17NO3S2 B14591664 4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol CAS No. 61151-11-9](/img/structure/B14591664.png)
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol is a complex organic compound characterized by the presence of nitro, phenylsulfanyl, and phenol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of phenylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Lewis acids such as aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include amines, sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl groups can modulate the compound’s reactivity and binding affinity to various biomolecules. These interactions can affect cellular pathways and lead to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group and a phenol group.
2,6-Dimethylphenol: Contains methyl groups instead of phenylsulfanyl groups.
Phenylsulfanylbenzene: Lacks the nitro and phenol groups.
Uniqueness
4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and phenylsulfanyl groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
61151-11-9 |
|---|---|
分子式 |
C20H17NO3S2 |
分子量 |
383.5 g/mol |
IUPAC名 |
4-nitro-2,6-bis(phenylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H17NO3S2/c22-20-15(13-25-18-7-3-1-4-8-18)11-17(21(23)24)12-16(20)14-26-19-9-5-2-6-10-19/h1-12,22H,13-14H2 |
InChIキー |
FALQXALCMQSDIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SCC2=CC(=CC(=C2O)CSC3=CC=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


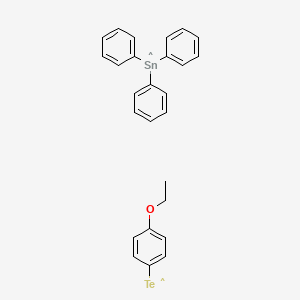
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
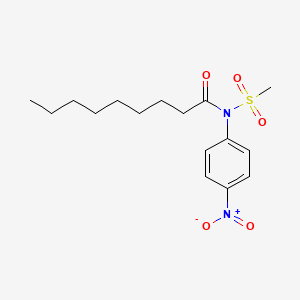
![Ethyl tetrazolo[1,5-a]quinoxaline-4-carboxylate](/img/structure/B14591606.png)
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![4-Chloro-2-[(4-chlorophenyl)methyl]-1-methylbenzene](/img/structure/B14591614.png)
![Anthracene, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14591623.png)
![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-](/img/structure/B14591625.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)
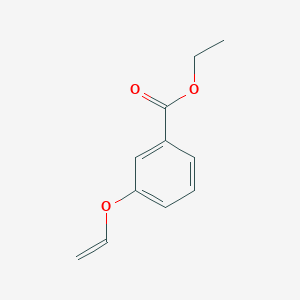
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
![(E)-1-Phenyl-2-[4-(triphenyl-lambda~5~-phosphanylidene)but-2-en-2-yl]diazene](/img/structure/B14591658.png)
